1-Dodecanol, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
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Overview
Description
1-Dodecanol, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is a chemical compound with the molecular formula C18H40OSi and a molecular weight of 300.5951 g/mol . This compound is a derivative of 1-Dodecanol, where the hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group. It is commonly used in organic synthesis as a protecting group for alcohols.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Dodecanol, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- typically involves the reaction of 1-Dodecanol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF) under inert conditions to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Dodecanol, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- undergoes various chemical reactions, including:
Oxidation: The TBDMS group can be removed to expose the hydroxyl group, which can then be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) are used to remove the TBDMS group.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alkanes.
Substitution: Various functionalized alcohols depending on the substituent introduced.
Scientific Research Applications
1-Dodecanol, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is widely used in scientific research, including:
Chemistry: As a protecting group for alcohols in organic synthesis, facilitating the selective reactions of other functional groups.
Biology: Used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Dodecanol, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- primarily involves the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether with the hydroxyl group, preventing it from participating in unwanted side reactions. This protection is crucial in multi-step organic syntheses where selective reactions are required .
Comparison with Similar Compounds
Similar Compounds
1-Dodecanol: The parent compound without the TBDMS group.
1-Dodecanol, tert-butyldimethylsilyl ether: Another name for the same compound.
Lauryl alcohol: A common name for 1-Dodecanol.
Uniqueness
1-Dodecanol, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is unique due to its TBDMS protecting group, which provides stability and selectivity in organic synthesis. This makes it a valuable reagent in complex synthetic pathways where protection and deprotection steps are necessary .
Properties
CAS No. |
114302-23-7 |
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Molecular Formula |
C18H40O2Si |
Molecular Weight |
316.6 g/mol |
IUPAC Name |
12-[tert-butyl(dimethyl)silyl]oxydodecan-1-ol |
InChI |
InChI=1S/C18H40O2Si/c1-18(2,3)21(4,5)20-17-15-13-11-9-7-6-8-10-12-14-16-19/h19H,6-17H2,1-5H3 |
InChI Key |
IYKLXDWHFDMRJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCCCCCCCO |
Origin of Product |
United States |
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